4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene
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Overview
Description
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene is a complex organic compound with the molecular formula C27H48O This compound is known for its unique structure, which includes multiple fused rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene typically involves multiple steps, including cyclization and alkylation reactions. The starting materials are usually simpler organic compounds that undergo a series of transformations to form the final product. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or alkenes. Substitution reactions often result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of various functional groups on chemical reactivity.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic effects, such as its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1H-cyclopenta[5,6]naphtho[2,1-c]oxepine
- 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3H)-one
Uniqueness
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene stands out due to its unique structural features, which include multiple fused rings and a specific arrangement of functional groups
Properties
CAS No. |
21857-93-2 |
---|---|
Molecular Formula |
C27H48O |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
3a,9a,11a-trimethyl-1-(6-methylheptan-2-yl)-2,3,3b,4,5,5a,7,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromene |
InChI |
InChI=1S/C27H48O/c1-19(2)9-7-10-20(3)21-13-16-27(6)23-11-12-24-25(4,15-8-18-28-24)22(23)14-17-26(21,27)5/h19-24H,7-18H2,1-6H3 |
InChI Key |
AWYPRUQNKBUJQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCCO4)C)C)C |
Origin of Product |
United States |
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